molecular formula C26H30N2O3 B3243897 L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- CAS No. 159857-61-1

L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-

Cat. No.: B3243897
CAS No.: 159857-61-1
M. Wt: 418.5 g/mol
InChI Key: QSAUHWWUFRQEMX-DEOSSOPVSA-N
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Description

L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- is a derivative of the essential amino acid L-lysine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. Its structure includes a lysine backbone with a protecting group, which is a combination of 4-methoxyphenyl and diphenylmethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the amino group of L-lysine. One common method is the use of the 4-methoxytrityl (MMT) group. The reaction involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected forms of L-lysine, which can then be used in further peptide synthesis or other biochemical applications .

Scientific Research Applications

L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- primarily involves its role as a protecting group. It prevents unwanted reactions at the amino group during peptide synthesis. The MMT group is stable under basic conditions but can be removed under mild acidic conditions, allowing for selective deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- is unique due to its specific combination of protecting groups, which provides stability under a variety of conditions and allows for selective deprotection. This makes it particularly useful in complex peptide synthesis .

Properties

IUPAC Name

(2S)-2-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-31-23-17-15-22(16-18-23)26(20-10-4-2-5-11-20,21-12-6-3-7-13-21)28-19-9-8-14-24(27)25(29)30/h2-7,10-13,15-18,24,28H,8-9,14,19,27H2,1H3,(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAUHWWUFRQEMX-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254526
Record name N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159857-61-1
Record name N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159857-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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